3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid: is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Scientific Research Applications
3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to modulate c-met protein kinases .
Mode of Action
It’s known that the compound belongs to the class of triazolopyridine . Triazolopyridines are heterocyclic compounds that have been studied for their potential biological activities. They can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds that modulate protein kinases like c-met can influence a variety of cellular pathways, including those involved in cell growth and survival .
Result of Action
Modulation of protein kinases can lead to a variety of cellular effects, including changes in cell growth, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with sodium azide and triethyl orthoformate, followed by cyclization to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridines with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- 3H-1,2,3-Triazolo[4,5-b]pyridin-3-ol
- 1-Hydroxy-7-azabenzotriazole
Uniqueness
3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2H-triazolo[4,5-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,11,12)(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDSHMASSBUWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNN=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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